molecular formula C18H21ClN2O3 B6704676 N-[(2-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride

N-[(2-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride

Cat. No.: B6704676
M. Wt: 348.8 g/mol
InChI Key: LIVQPPIWLXYLSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a morpholine ring, a phenoxyphenyl group, and a carboxamide functional group, which contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-[(2-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3.ClH/c21-18(16-13-22-11-10-19-16)20-12-14-6-4-5-9-17(14)23-15-7-2-1-3-8-15;/h1-9,16,19H,10-13H2,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVQPPIWLXYLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C(=O)NCC2=CC=CC=C2OC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride typically involves multiple steps:

  • Formation of the Phenoxyphenyl Intermediate: : The initial step involves the synthesis of the 2-phenoxyphenyl intermediate. This can be achieved through a nucleophilic aromatic substitution reaction where phenol reacts with 2-chlorobenzaldehyde in the presence of a base such as potassium carbonate.

  • Formation of the Morpholine Derivative: : The next step involves the formation of the morpholine derivative. This can be synthesized by reacting morpholine with a suitable carboxylic acid derivative, such as an ester or an acid chloride, under basic conditions.

  • Coupling Reaction: : The final step involves coupling the 2-phenoxyphenyl intermediate with the morpholine derivative. This can be achieved through a condensation reaction in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

  • Hydrochloride Formation: : The hydrochloride salt is formed by treating the final product with hydrochloric acid, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of quinone derivatives.

  • Reduction: : Reduction reactions can occur at the carboxamide group, converting it to an amine.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the phenoxy group, where nucleophiles can replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(2-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its pharmacological properties are evaluated in preclinical studies to determine its efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer chemistry, catalysis, and material science.

Mechanism of Action

The mechanism of action of N-[(2-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets in biological systems. The phenoxyphenyl group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-phenoxyphenyl)methyl]morpholine-3-carboxamide
  • N-[(2-phenoxyphenyl)methyl]piperidine-3-carboxamide
  • N-[(2-phenoxyphenyl)methyl]pyrrolidine-3-carboxamide

Uniqueness

N-[(2-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. Compared to its analogs with piperidine or pyrrolidine rings, the morpholine derivative exhibits different solubility, stability, and reactivity profiles, making it suitable for distinct applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.